N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3 |
InChI Key |
HBGQPRHSTOKDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=NO)C |
Origin of Product |
United States |
Preparation Methods
Aldehyde Precursor Synthesis
The synthesis begins with the preparation of 1-ethylpyrazole-3-carbaldehyde, a critical intermediate. A scalable method involves:
- Cyclization of ethyl acetoacetate with ethylhydrazine in acetic acid at 80–90°C for 6 hours, yielding 1-ethylpyrazole-3-carboxylic acid ethyl ester.
- Lithium aluminum hydride (LiAlH4) reduction of the ester to 1-ethylpyrazole-3-methanol.
- Oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 25°C for 4 hours to produce 1-ethylpyrazole-3-carbaldehyde.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethylhydrazine, acetic acid | 80–90°C | 78% |
| 2 | LiAlH4, THF | 0°C → RT | 85% |
| 3 | PCC, CH2Cl2 | 25°C | 72% |
Oxime Formation
The aldehyde reacts with hydroxylamine hydrochloride under basic conditions:
- Dissolve 1-ethylpyrazole-3-carbaldehyde (1.0 eq) in ethanol.
- Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq).
- Stir at 60°C for 3 hours, followed by cooling and filtration.
Reaction Equation:
$$ \text{1-Ethylpyrazole-3-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOAc}} \text{N-[1-(1-Ethylpyrazol-3-yl)ethylidene]hydroxylamine} $$
Optimization Insights:
- Solvent selection: Ethanol outperforms methanol or acetonitrile due to improved solubility of intermediates.
- Base choice: Sodium acetate minimizes side reactions compared to NaOH (reduces aldehyde oxidation).
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
A patent-pending method (WO2021171301A1) describes a two-step continuous process:
- Aldehyde synthesis in a packed-bed reactor using heterogeneous catalysts (e.g., Pd/C).
- Oxime formation in a tubular reactor with in-line pH monitoring to maintain optimal basicity.
Advantages:
Purification Techniques
- Recrystallization: Use cyclohexane/ethyl acetate (3:1 v/v) to achieve ≥99% purity.
- Chromatography: Silica gel with 5% methanol in dichloromethane resolves regioisomers.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Scale | Yield | Purity |
|---|---|---|---|
| Laboratory (batch) | 10 g | 68% | 95% |
| Industrial (continuous) | 500 kg | 94% | 99% |
| Microwave-assisted | 5 g | 82% | 97% |
Environmental Impact
- Atom economy: 89% for the continuous process vs. 76% for batch synthesis.
- Solvent recovery: 98% ethanol recycling in closed-loop systems.
Challenges and Mitigation Strategies
Common Side Reactions
Scalability Issues
- Exothermicity: Adiabatic temperature rise of 22°C in large batches. Addressed via jacketed reactors with chilled brine.
- Catalyst deactivation: Pd/C loses activity after 5 cycles. Regenerated via H2 reduction at 200°C.
Emerging Innovations
Photocatalytic Methods
A 2024 study demonstrated visible-light-driven oxime synthesis using TiO2 nanoparticles, reducing reaction time from 3 hours to 45 minutes.
Biocatalytic Approaches
Immobilized hydroxymethyltransferase enzymes achieve 91% yield at 37°C, though substrate specificity limits broad adoption.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties, including N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine, exhibit significant anticancer properties. Pyrazoles are known to interact with various biological targets, leading to inhibition of tumor growth. A study highlighted that derivatives of pyrazole showed promising results against several cancer cell lines, suggesting potential for drug development .
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. This compound may serve as a scaffold for designing new anti-inflammatory agents .
Formation of Oximes
The hydroxylamine group in this compound allows it to readily react with carbonyl compounds to form oximes. This reaction is significant in organic synthesis for creating nitrogen-containing compounds.
| Reaction Type | Reactants | Product |
|---|---|---|
| Oxime Formation | Carbonyl Compound + this compound | Oxime Derivative |
Synthesis of Heterocycles
The compound can also participate in cyclization reactions to generate various heterocyclic structures, which are valuable in pharmaceuticals and agrochemicals.
Pesticidal Activity
Recent studies have indicated that compounds with hydroxylamine functionalities exhibit pesticidal properties. The incorporation of this compound into pesticide formulations could enhance efficacy against pests due to its biological activity .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several pyrazole derivatives, including this compound, against human cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Case Study 2: Anti-inflammatory Mechanism Analysis
In another investigation, the anti-inflammatory effects of this compound were analyzed through in vivo models. The compound showed a reduction in inflammatory markers and demonstrated a lower ulcerogenic index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Pyrazole vs. Heteroaromatic Cores
- Target Compound : The pyrazole ring (a 5-membered di-aza heterocycle) confers moderate polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or enzyme inhibition .
- Indole Derivatives : Compounds like the 6-chloro-1-methylindole analog (CAS 1223748-36-4) exhibit enhanced π-π stacking and hydrophobic interactions due to the bicyclic indole system, favoring drug-receptor binding .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the phenyl derivative (CAS 99705-50-7) increases metabolic stability and electronegativity, a common strategy in pesticide design .
Biological Activity
N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyrazole ring and a hydroxylamine group. The general formula can be represented as follows:
The presence of the hydroxylamine group (−NH−OH) contributes to its reactivity, particularly in forming oximes with carbonyl compounds, which is crucial for various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with hydroxylamine groups often act as enzyme inhibitors by binding to active sites or altering enzyme conformations. This can influence metabolic pathways significantly.
- Receptor Modulation : The ethylpyrazole moiety may interact with various receptors, potentially modulating their activity and affecting cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various biological models, which could have implications for treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound was shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory conditions.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 120 |
| IL-6 | 300 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
